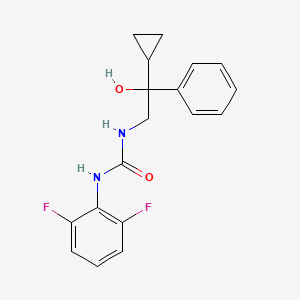![molecular formula C17H15F3N2O2S B2644980 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 2034497-29-3](/img/structure/B2644980.png)
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve vapor-phase reactions, where the intermediates are subjected to controlled conditions to achieve high yields and purity . The use of catalysts and optimized reaction parameters is crucial in scaling up the production process to meet industrial demands .
化学反応の分析
Types of Reactions
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides with enhanced properties
作用機序
The mechanism of action of 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed effects in different applications .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring, making them structurally similar.
Thiolan-3-yloxy derivatives: Compounds with the thiolan-3-yloxy group exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide apart is the combination of the trifluoromethyl group, pyridine ring, and thiolan-3-yloxy moiety. This unique combination imparts distinctive chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-(thiolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)24-14-6-8-25-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMMJLTFCXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2644903.png)
![Ethyl 2-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2644905.png)


![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2644913.png)



![ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)
![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
